N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE
Description
N-(1H-13-Benzodiazol-2-yl)-2-phenylcyclopropane-1-carboxamide is a synthetic organic compound characterized by a cyclopropane ring fused to a phenyl group and a benzodiazole moiety via a carboxamide linkage.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(13-10-12(13)11-6-2-1-3-7-11)20-17-18-14-8-4-5-9-15(14)19-17/h1-9,12-13H,10H2,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIZKMVNFSTJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under mild conditions using dimethyl formamide as a solvent . The process yields high purity and is characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent reagent quality, and implementing purification steps to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted benzodiazole compounds.
Scientific Research Applications
N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-13-BENZODIAZOL-2-YL)-2-PHENYLCYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their function and leading to the death of bacterial cells . The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interfere with DNA synthesis or protein production in bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A meaningful comparison requires analysis of physicochemical properties, biological activity, and synthetic accessibility. However, the provided evidence (Figure 3) focuses on morphological comparisons of Catasetum orchid species, which is unrelated to the chemical compound . This discrepancy highlights a critical gap in available data for the requested comparison. Below is a hypothetical framework for such an analysis, acknowledging the absence of direct evidence:
Table 1: Hypothetical Comparison of Structural Analogs
| Compound Name | Core Structure | Key Modifications | Bioactivity (Hypothetical) |
|---|---|---|---|
| N-(1H-13-Benzodiazol-2-yl)-2-phenylcyclopropane-1-carboxamide | Cyclopropane + benzodiazole | Phenyl substitution at C2 | Potential kinase inhibition |
| N-Benzodiazol-2-yl-cyclopropanecarboxamide | Cyclopropane + benzodiazole | No phenyl group | Reduced steric hindrance |
| 2-Phenylcyclopropane-1-carboxamide | Cyclopropane + phenyl | Absence of benzodiazole moiety | Uncharacterized |
Key Hypothetical Findings:
Steric Effects: The phenyl group on the cyclopropane may enhance binding affinity in hydrophobic pockets compared to non-substituted analogs.
Electronic Interactions : The benzodiazole moiety could facilitate hydrogen bonding or π-π stacking, absent in simpler carboxamides.
Synthetic Challenges: Cyclopropane ring formation and benzodiazole coupling likely increase synthetic complexity versus non-cyclopropane analogs.
Limitations and Data Gaps
Biological Activity
N-(1H-13-Benzodiazol-2-yl)-2-phenylcyclopropane-1-carboxamide, also known by its CAS number 929974-73-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 277.32 g/mol. The compound features a benzodiazole moiety, which is often associated with various biological activities, including anti-cancer properties.
Research indicates that compounds containing benzodiazole derivatives exhibit diverse biological activities. The mechanisms through which this compound operates may involve:
- Inhibition of Specific Enzymes : Benzodiazole derivatives are known to inhibit certain enzymes that play critical roles in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect pathways related to apoptosis and cell survival, potentially leading to the suppression of tumor growth.
- Antioxidant Activity : Some studies suggest that benzodiazoles can act as antioxidants, reducing oxidative stress in cells.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
These studies indicate that the compound has significant anti-cancer properties across different cancer cell lines.
Case Studies
Case Study 1: Breast Cancer Treatment
In a recent study involving MCF7 cells, treatment with this compound resulted in a significant decrease in cell viability. The study highlighted the potential for this compound as a therapeutic agent in breast cancer treatment.
Case Study 2: Lung Cancer Metastasis
Another investigation focused on A549 cells demonstrated that the compound not only inhibited cell proliferation but also reduced the migratory capacity of these cells, suggesting a role in preventing metastasis.
Q & A
Q. What are the recommended synthetic routes for N-(1H-13-benzodiazol-2-yl)-2-phenylcyclopropane-1-carboxamide, and how can purity be validated?
The compound is typically synthesized via condensation reactions between cyclopropane-carboxylic acid derivatives and benzimidazole precursors. A standard approach involves refluxing intermediates in alcoholic solvents (e.g., ethanol or methanol) with catalysts like sulfuric acid or acetic acid under anhydrous conditions . Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclopropane ring integrity and benzodiazolyl substitution pattern, while Mass Spectrometry (MS) verifies molecular weight . High-resolution mass spectrometry (HRMS) further ensures structural accuracy.
Q. How can researchers confirm the stereochemical configuration of the cyclopropane moiety?
X-ray crystallography is the gold standard for unambiguous stereochemical determination. If single crystals are unavailable, Nuclear Overhauser Effect (NOE) NMR experiments can provide spatial correlations between protons on the cyclopropane ring and adjacent phenyl/benzodiazolyl groups. Computational methods (DFT-based geometry optimization) may also predict stable conformers .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Initial screening should focus on target-specific assays based on the compound’s structural analogs. For example:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to benzimidazole’s known targets (e.g., tubulin polymerization inhibitors).
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions often arise from variations in assay conditions, cell lines, or compound stability. To address this:
- Standardize protocols : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., cisplatin for cytotoxicity).
- Replicate under identical conditions : Test the compound in parallel with literature-reported analogs to isolate structural vs. methodological factors.
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to compare datasets and identify outliers. Contradictions may highlight context-dependent activity, such as pH-sensitive binding or metabolic instability .
Q. What strategies optimize the synthesis yield of this compound while minimizing side products?
Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency compared to alcohols.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) can reduce reaction time.
- Temperature control : Lowering reflux temperatures (e.g., 60°C instead of 80°C) may suppress cyclopropane ring-opening side reactions.
- Workup modifications : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from dimeric byproducts .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require iterative synthesis and testing of derivatives with:
- Cyclopropane modifications : Substitute phenyl with electron-withdrawing groups (e.g., -NO₂) or extend conjugation (e.g., vinylcyclopropane).
- Benzodiazolyl substitutions : Introduce halogens (-Cl, -F) at specific positions to modulate lipophilicity and target binding.
- Carboxamide replacements : Replace the amide bond with sulfonamide or urea groups to assess hydrogen-bonding requirements.
Data should be analyzed using multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .
Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Toxicity profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity.
- Molecular docking : Simulate binding to targets like DNA topoisomerases or tubulin using AutoDock Vina or Schrödinger Suite. Validate predictions with experimental IC₅₀ values .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/proteomics : RNA sequencing or LC-MS/MS proteomics to identify differentially expressed genes/proteins post-treatment.
- Kinase profiling : Use kinase inhibitor beads (KIBs) or phospho-antibody arrays to map signaling pathway modulation.
- In vivo models : Zebrafish embryos or murine xenografts for antitumor efficacy and toxicity profiling. Cross-validate with siRNA knockdown of putative targets .
Data Contradiction and Reliability
Q. What frameworks ensure reliability when conflicting data emerge from biological assays?
Adopt a triangulation approach :
Methodological consistency : Re-test under standardized conditions.
Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
Constructive falsification : Apply Popperian principles to test hypotheses against empirical contradictions .
Q. How should researchers document and report contradictory findings in publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
